molecular formula C20H33N5O6Si B13703972 N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B13703972
M. Wt: 467.6 g/mol
InChI Key: MCKWRFWFUTWNLD-UHFFFAOYSA-N
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Description

N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound that features a purine base linked to a modified ribose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves multiple steps. One common approach starts with the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. This is followed by the formation of the oxolan ring and the attachment of the purine base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of protective groups like tert-butyl(dimethyl)silyl is crucial to prevent unwanted side reactions during the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like imidazole. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, oxidized, or substituted versions.

Scientific Research Applications

N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a tool for biochemical research.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of viral replication and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is unique due to its combination of a purine base with a modified ribose sugar and a tert-butyl(dimethyl)silyl protective group.

Properties

IUPAC Name

N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O6Si/c1-10(2)16(28)23-19-22-15-12(17(29)24-19)21-9-25(15)18-13(27)14(11(8-26)30-18)31-32(6,7)20(3,4)5/h9-11,13-14,18,26-27H,8H2,1-7H3,(H2,22,23,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKWRFWFUTWNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O6Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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